

Application Note: Synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

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Compound of Interest

Compound Name: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

CAS No.: 862168-49-8

Cat. No.: B1423658

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Abstract & Significance

This Application Note details the optimized synthesis of **1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine**, a critical pharmacophore in medicinal chemistry. This structural motif—a phenylpiperazine core with a meta-alkoxy side chain—is frequently observed in CNS-active agents, particularly serotonin (5-HT) receptor ligands and adrenergic receptor antagonists.

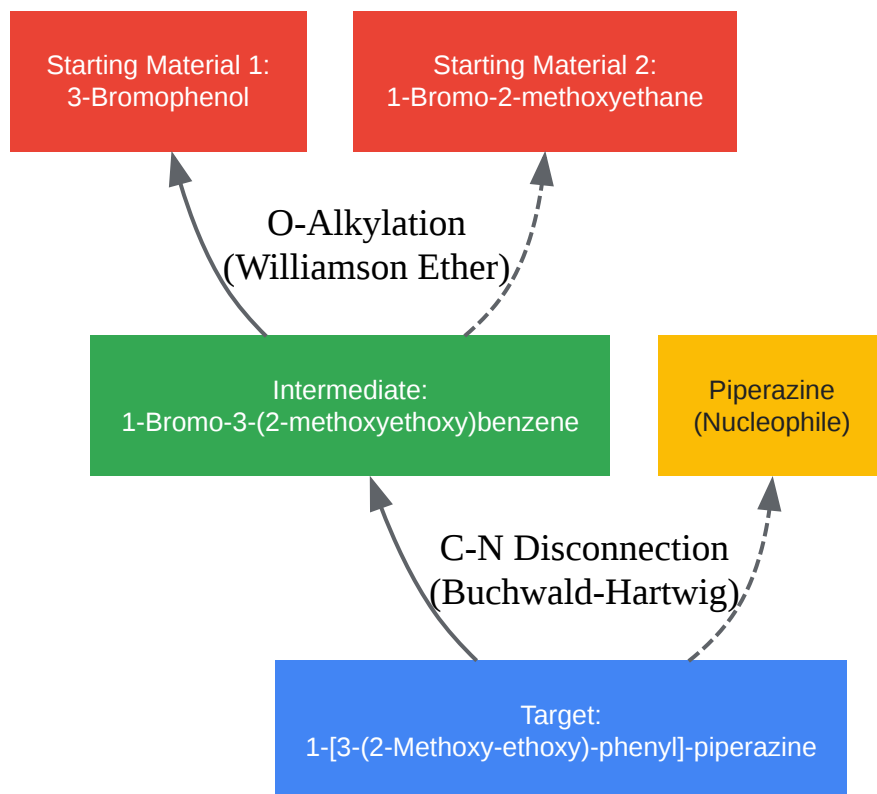
The protocol prioritizes a convergent synthetic strategy utilizing Buchwald-Hartwig amination. This approach offers superior regiocontrol compared to linear alkylation methods, minimizing the formation of N-alkylated impurities and ensuring high yields of the target secondary amine.

Retrosynthetic Analysis

To ensure chemical integrity and scalability, the synthesis is disconnected into two primary modules:

- Ether Formation: Construction of the side chain via Williamson ether synthesis.

- C-N Bond Formation: Installation of the piperazine ring via Palladium-catalyzed cross-coupling.



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Figure 1: Retrosynthetic disconnection strategy isolating the aryl halide intermediate.

Safety & Precautions

- 3-Bromophenol: Toxic and corrosive. Causes severe skin burns. Handle in a fume hood.
- 1-Bromo-2-methoxyethane: Alkylating agent; potential carcinogen. Avoid inhalation.
- Palladium Catalysts: Handle under inert atmosphere (Nitrogen/Argon) to preserve activity.
- Toluene: Flammable and reprotoxic. Use proper ventilation.

Experimental Protocol

Module A: Synthesis of 1-Bromo-3-(2-methoxyethoxy)benzene

This step utilizes a Williamson ether synthesis to attach the glycol tail to the phenol core.

Reaction Scheme: 3-Bromophenol + 1-Bromo-2-methoxyethane + K₂CO₃ → 1-Bromo-3-(2-methoxyethoxy)benzene

Reagents & Materials

Reagent	Equiv.[1][2][3][4][5]	MW (g/mol)	Quantity
3-Bromophenol	1.0	173.01	17.3 g (100 mmol)
1-Bromo-2-methoxyethane	1.2	138.99	16.7 g (120 mmol)
Potassium Carbonate (K ₂ CO ₃)	2.0	138.21	27.6 g (200 mmol)
Acetone (Anhydrous)	Solvent	-	250 mL
Sodium Iodide (NaI)	0.1	149.89	1.5 g (Catalytic)

Step-by-Step Procedure

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Dissolution: Add 3-Bromophenol (17.3 g) and anhydrous Acetone (250 mL) to the flask. Stir until dissolved.
- Base Addition: Add anhydrous K₂CO₃ (27.6 g) and catalytic NaI (1.5 g). Note: NaI accelerates the reaction via the Finkelstein reaction mechanism in situ.
- Alkylation: Add 1-Bromo-2-methoxyethane (16.7 g) dropwise over 10 minutes.
- Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting phenol is consumed.
- Workup:

- Cool the mixture to room temperature.
- Filter off the inorganic solids (K_2CO_3/KBr) and wash the cake with acetone.[4]
- Concentrate the filtrate under reduced pressure (Rotavap).
- Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol. Wash with brine, dry over Na_2SO_4 , and concentrate.
 - Yield Expectation: 85–92% (Yellowish oil).
 - Validation: 1H NMR should show disappearance of the phenolic -OH signal and appearance of the ethoxy multiplets (3.7–4.1 ppm).

Module B: Buchwald-Hartwig Amination (Target Synthesis)

This step couples the aryl bromide from Module A with piperazine.

Reaction Scheme: Ar-Br + Piperazine (excess) + Pd catalyst → Target Molecule

Reagents & Materials

Reagent	Equiv.[1][2][3][4][5]	MW	Quantity
Intermediate (Module A)	1.0	231.09	11.55 g (50 mmol)
Piperazine (Anhydrous)	3.0	86.14	12.9 g (150 mmol)
$Pd_2(dba)_3$	0.02	915.72	0.92 g (1 mol%)
BINAP (Ligand)	0.04	622.66	1.25 g (2 mol%)
Sodium tert-butoxide (NaOtBu)	1.5	96.10	7.2 g (75 mmol)
Toluene (Degassed)	Solvent	-	150 mL

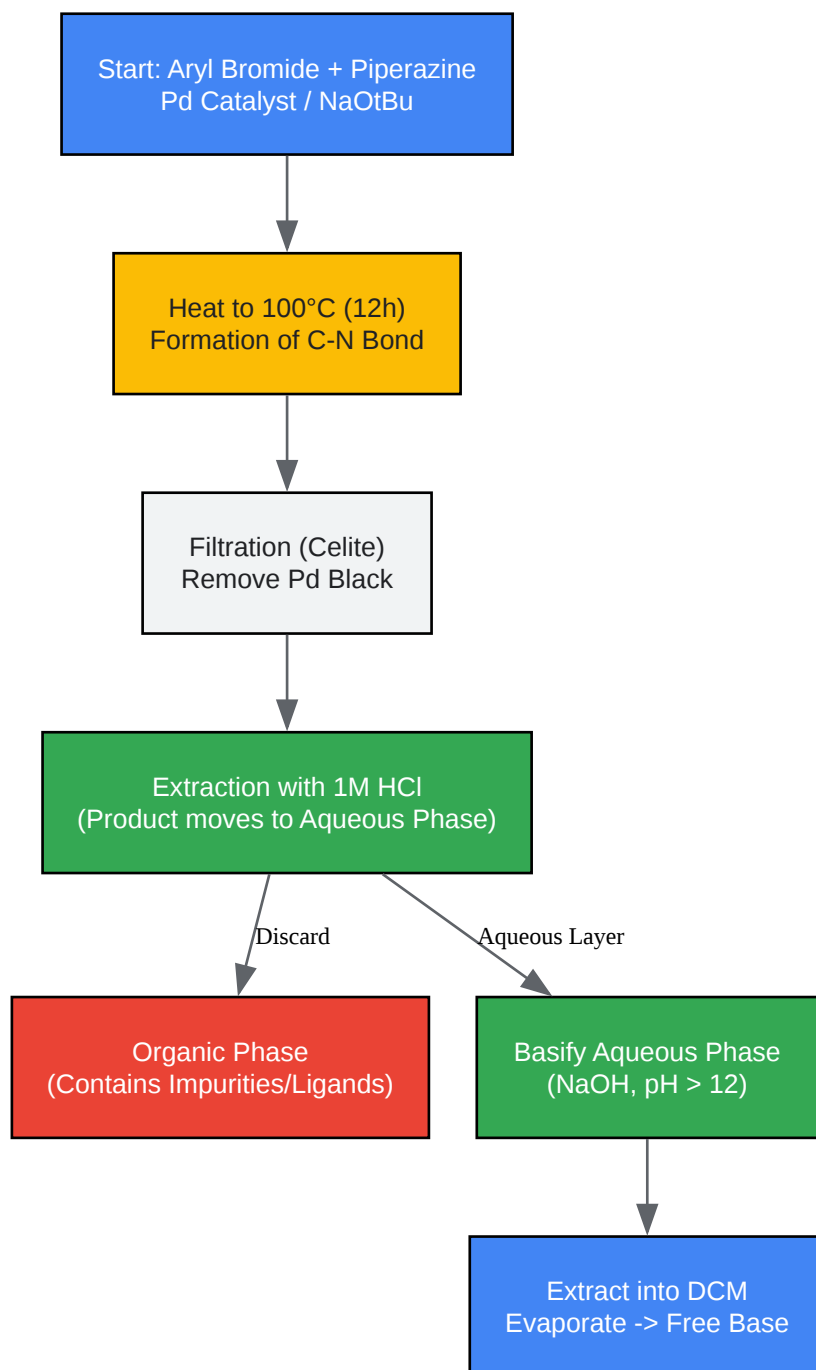
Note: Excess piperazine is crucial to prevent the formation of the bis-aryl side product (N,N'-diarylpiperazine).

Step-by-Step Procedure

- Inert Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen.
- Catalyst Pre-complexation: Add $\text{Pd}_2(\text{dba})_3$ (0.92 g), BINAP (1.25 g), and Toluene (50 mL). Stir at room temperature for 15 minutes to form the active catalytic species (Solution turns orange/red).
- Reactant Addition: Add the Intermediate from Module A (11.55 g), Piperazine (12.9 g), and NaOtBu (7.2 g). Add the remaining Toluene (100 mL).
- Reaction: Heat the mixture to 100°C (oil bath) under Nitrogen for 8–12 hours.
- Monitoring: Check TLC (DCM/MeOH 9:1). The aryl bromide spot should disappear.
- Workup (Acid/Base Extraction Strategy):
 - Cool to room temperature and filter through a pad of Celite to remove Palladium residues. Wash with Toluene.[6]
 - Extraction: Transfer filtrate to a separatory funnel. Extract with 1M HCl (3 x 50 mL). Mechanism: The product (amine) goes into the aqueous layer; non-basic impurities stay in organic.
 - Basification: Take the combined acidic aqueous layers and cool in an ice bath. Basify to pH > 12 using 4M NaOH.
 - Final Extraction: Extract the turbid aqueous mixture with DCM (3 x 50 mL).
 - Dry the DCM layer over Na_2SO_4 and concentrate.
- Salt Formation (Optional but Recommended): Dissolve the free base oil in Ethanol. Add 4M HCl in Dioxane (2.5 equiv). The dihydrochloride salt will precipitate.[4] Filter and dry.[4]

Process Logic & Pathway Visualization

The following diagram illustrates the reaction workflow and the critical purification logic used in Module B.



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Figure 2: Workflow for the Buchwald-Hartwig coupling and acid-base purification strategy.

Analytical Data & Validation

For the Dihydrochloride Salt (CAS 862168-49-8):

- Appearance: Off-white to tan solid.
- ^1H NMR (400 MHz, D_2O):
 - δ 7.30 (t, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 6.60 (d, 1H, Ar-H).
 - δ 4.20 (m, 2H, -O-CH₂-), 3.80 (m, 2H, -CH₂-O-), 3.45 (m, 8H, Piperazine ring), 3.35 (s, 3H, -OCH₃).
- Mass Spectrometry (ESI+): $m/z = 237.15$ [M+H]⁺ (Free base).

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield in Module A	Incomplete alkylation due to moisture.	Ensure Acetone is anhydrous; add more NaI catalyst.
Bis-arylation in Module B	Piperazine concentration too low relative to Aryl Bromide.	Increase Piperazine equivalents to 3.0–4.0x.
Dark Product Color	Palladium contamination.	Perform an extra wash with aqueous L-Cysteine or use a scavenger resin (e.g., SiliaMetS).
Incomplete Conversion (Module B)	Catalyst deactivation by oxidation.	Degas solvents thoroughly (sparge with N ₂ for 20 min) before adding catalyst.

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